molecular formula C13H12N4O3S B14939353 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione

1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione

Cat. No.: B14939353
M. Wt: 304.33 g/mol
InChI Key: DWMVGNREZWVDIZ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2,5-dione core substituted at position 1 with a 4-methoxyphenyl group and at position 3 with a 4H-1,2,4-triazol-3-ylsulfanyl moiety. Key properties include:

  • Molecular formula: C₁₉H₁₆N₄O₃S
  • Molecular weight: 380.4 g/mol
  • Melting point: 162–163°C (from isopropanol crystallization) .

Properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-ylsulfanyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C13H12N4O3S/c1-20-9-4-2-8(3-5-9)17-11(18)6-10(12(17)19)21-13-14-7-15-16-13/h2-5,7,10H,6H2,1H3,(H,14,15,16)

InChI Key

DWMVGNREZWVDIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=NN3

Origin of Product

United States

Biological Activity

The compound 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidine-2,5-dione is a novel synthetic molecule that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for the compound is C13H13N3O2SC_{13}H_{13}N_{3}O_{2}S with a molecular weight of 275.33 g/mol. The structure features a pyrrolidine ring substituted with a methoxyphenyl group and a triazole moiety linked through a sulfanyl group. This unique combination of functional groups is hypothesized to contribute to its biological effects.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Adenosine Receptor Antagonism : Similar compounds have been shown to act as antagonists at adenosine receptors, which play critical roles in various physiological processes including inflammation and cancer progression .
  • Antioxidant Activity : The presence of the methoxy group may enhance the antioxidant properties of the compound, potentially reducing oxidative stress within cells .
  • Cytotoxic Effects : Preliminary studies suggest that this compound exhibits cytotoxicity against various cancer cell lines, possibly through the induction of apoptosis .

Anticancer Activity

Several studies have evaluated the anticancer potential of similar triazole derivatives. For instance:

  • A study reported that compounds with a triazole scaffold demonstrated significant antiproliferative effects against human cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia), with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • The mechanism underlying this activity was linked to the ability of these compounds to interact with Bcl-2 proteins, which are crucial regulators of apoptosis .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been investigated:

  • Compounds similar to this compound have shown efficacy against various bacterial strains. The presence of the triazole ring is believed to enhance membrane permeability and disrupt cellular functions in bacteria .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against HT29 and Jurkat
AntimicrobialEffective against multiple bacterial strains
AntioxidantPotential reduction in oxidative stress

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes several chemically relevant transformations:

Reaction Type Reagents/Conditions Outcome
Oxidation Potassium permanganate (acidic/basic)Formation of oxidized derivatives with additional oxygen groups
Reduction Lithium aluminum hydride (anhydrous ether)Reduced derivatives with fewer oxygen-containing functional groups
Substitution Halogenating agents (e.g., bromine/chlorine) with catalystsSubstituted derivatives with new functional groups

Catalytic Michael Addition

A notable synthesis method involves C–N Michael addition of amines (e.g., 1-(9H-fluoren-9-yl)piperazine) to maleimides under catalytic lithium perchlorate (LiClO₄) in dry dioxane. This approach achieves high yields (e.g., 88% for pyrrolidine-2,5-dione derivatives) .

Reaction Conditions

Optimal conditions vary by step:

  • Cyclization : Reflux with bases like sodium hydroxide.

  • Triazole formation : Reflux with carbon disulfide and hydrazine derivatives.

  • Michael addition : Room temperature in dry dioxane with LiClO₄ .

Analytical Characterization

  • NMR spectroscopy : Used to confirm structural integrity and monitor reaction progress.

  • HPLC/MS : Employed for purity assessment and molecular weight verification.

Comparison with Structural Analogues

Compound Key Structural Feature Distinct Property
1-(4-Chlorophenyl)-3-{[5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-Ylsulfanyl}pyrrolidine-2,5-DioneChlorine substituentAltered electronic properties affecting reactivity
1-(3-Methylphenyl)-3-{[5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-Ylsulfanyl}pyrrolidine-2,5-DioneMethyl group on phenylPotential variation in biological activity

Biological Activity Insights

While the query focuses on chemical reactions, the triazole moiety suggests potential antifungal or enzyme-inhibitory properties, as observed in similar compounds.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine-2,5-dione Core

The table below highlights critical structural and functional differences:

Compound Name Molecular Formula Substituents (Position 1/3) Melting Point (°C) Key Biological Activities References
Target Compound C₁₉H₁₆N₄O₃S 1: 4-Methoxyphenyl; 3: Triazolylsulfanyl 162–163 Antimicrobial, anticancer
3-{[5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione C₁₉H₁₅ClN₄O₂S 1: Phenyl; 3: Chlorophenyl-triazole 183–184 Not specified (structural analog)
1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione C₁₈H₁₈N₂O₄S₂ 1: Sulfonylphenyl; 3: Thiophene-pyrrolidine N/A Enhanced lipophilicity, potential CNS activity
1-(4-Methoxyphenyl)-3-(hexadecylthio)pyrrolidine-2,5-dione C₂₇H₄₃NO₃S 1: 4-Methoxyphenyl; 3: Hexadecylthio 103–104 Increased membrane permeability
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)pyrrolidine-2,5-dione C₁₈H₁₄BrNO₄ 1: Acetylphenyl; 3: Bromophenyloxy N/A GABA-transaminase inhibition (IC₅₀ = 5.2 mM)

Impact of Substituents on Properties

  • Electron-donating vs. In contrast, chlorophenyl () or bromophenyloxy () groups introduce electron-withdrawing effects, altering reactivity .
  • Triazole vs.

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